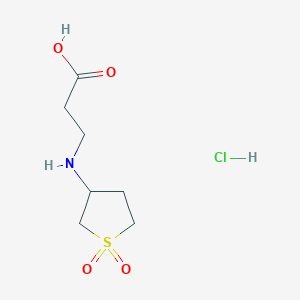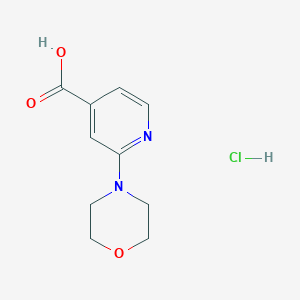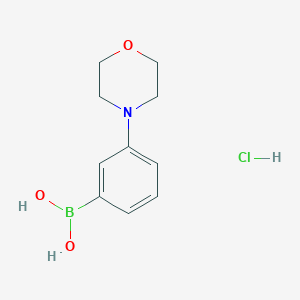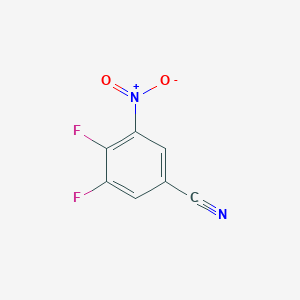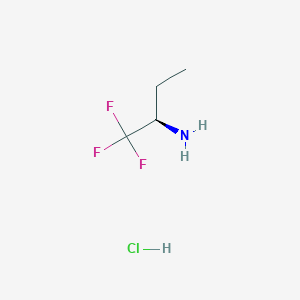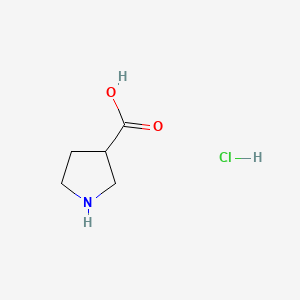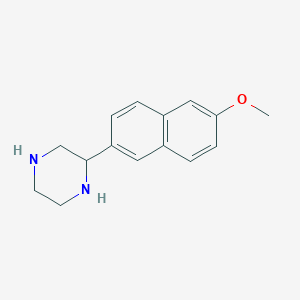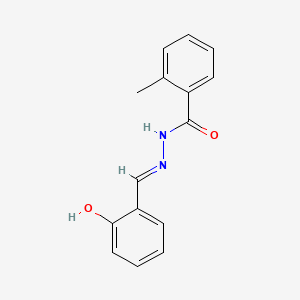
Salicilideno o-toluil hidrazona
Descripción general
Descripción
Salicylidene o-toluic hydrazone is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.2839 It is a derivative of salicylaldehyde and o-toluic acid, featuring a hydrazone functional group
Aplicaciones Científicas De Investigación
Salicylidene o-toluic hydrazone has found applications in various scientific fields:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug design and development, particularly in the context of enzyme inhibition.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in organic synthesis.
Mecanismo De Acción
Target of Action
The primary targets of Salicylidene o-toluic hydrazone are currently unknown. This compound is a type of hydrazone, a class of compounds known for their broad spectrum of biological activities . .
Mode of Action
As a hydrazone, it may interact with its targets through the formation of covalent bonds, but the exact mechanism remains to be elucidated .
Biochemical Pathways
Hydrazones, in general, have been reported to possess a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Análisis Bioquímico
Biochemical Properties
Salicylidene o-toluic hydrazone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with transition metals such as cobalt, nickel, copper, and zinc. These metal complexes exhibit antimicrobial, antituberculosis, and antioxidant activities . The interaction between Salicylidene o-toluic hydrazone and these metal ions involves coordination through the enolic oxygen atom, azomethine nitrogen atom, phenolic oxygen atom, and oxygen atom of water molecules . These interactions are crucial for the compound’s biological activity and its potential therapeutic applications.
Cellular Effects
Salicylidene o-toluic hydrazone has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated cytotoxic effects against certain human cancer cell lines, indicating its potential as an anticancer agent . Additionally, Salicylidene o-toluic hydrazone has shown antimicrobial activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger . These effects are mediated through the compound’s ability to disrupt cellular processes and inhibit the growth of pathogenic microorganisms.
Molecular Mechanism
The molecular mechanism of action of Salicylidene o-toluic hydrazone involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the metal complexes of Salicylidene o-toluic hydrazone have been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting antimicrobial effects . Additionally, the compound’s interaction with metal ions can lead to the generation of reactive oxygen species, which contribute to its cytotoxic and antioxidant activities . These molecular interactions are essential for understanding the compound’s biological activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Salicylidene o-toluic hydrazone have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be influenced by factors such as pH, temperature, and the presence of metal ions.
Dosage Effects in Animal Models
The effects of Salicylidene o-toluic hydrazone vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity . At very high doses, Salicylidene o-toluic hydrazone can exhibit toxic or adverse effects, including cytotoxicity and organ toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects while maximizing the compound’s beneficial effects.
Metabolic Pathways
Salicylidene o-toluic hydrazone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo metabolic transformations, including oxidation and reduction reactions, which can influence its biological activity . Additionally, Salicylidene o-toluic hydrazone can affect metabolic flux and metabolite levels, further contributing to its biological effects . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Salicylidene o-toluic hydrazone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . The interaction with transporters and binding proteins can influence the compound’s localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
Salicylidene o-toluic hydrazone exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Salicylidene o-toluic hydrazone has been observed to localize to the mitochondria, where it can influence mitochondrial function and contribute to its cytotoxic effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Salicylidene o-toluic hydrazone can be synthesized through the condensation reaction of salicylaldehyde and o-toluic acid hydrazide. The reaction typically involves heating the two reactants in an acidic medium, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: On an industrial scale, the synthesis of salicylidene o-toluic hydrazone may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Salicylidene o-toluic hydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted derivatives of the original compound.
Comparación Con Compuestos Similares
Salicylidene o-toluic hydrazone is unique in its structure and properties compared to other hydrazones and related compounds. Similar compounds include:
Salicylaldehyde hydrazone: Similar in structure but lacks the o-toluic acid moiety.
o-Toluic acid hydrazone: Similar in structure but lacks the salicylaldehyde moiety.
Other hydrazones: Various hydrazones with different substituents and functional groups.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-2-4-8-13(11)15(19)17-16-10-12-7-3-5-9-14(12)18/h2-10,18H,1H3,(H,17,19)/b16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDKSNZDBMQWIG-MHWRWJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82859-72-1 | |
| Record name | Salicylidene o-toluic hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082859721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


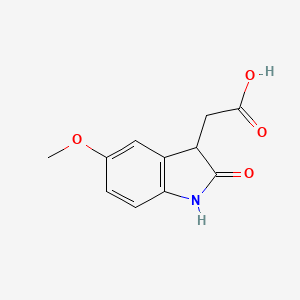
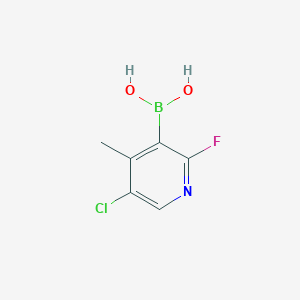
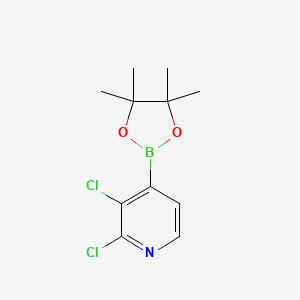
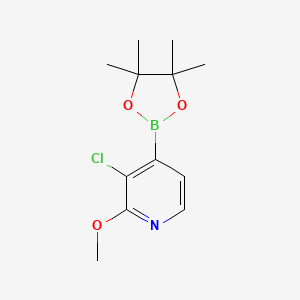
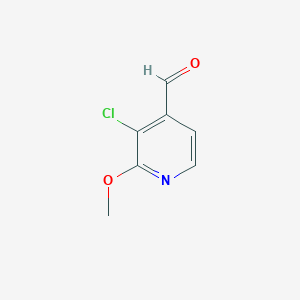
![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B1418065.png)
